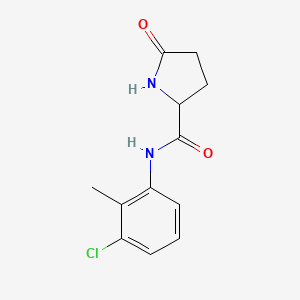

N-(3-chloro-2-methylphenyl)-5-oxoprolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

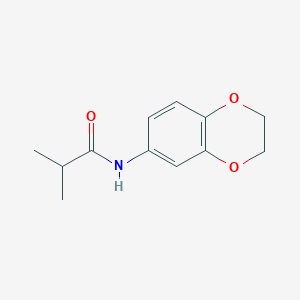

N-(3-chloro-2-methylphenyl)-5-oxoprolinamide, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPI is a proline analog that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

“N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” serves as a precursor in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its structure is amenable to modifications that can lead to the development of new drugs with potential antibacterial activity . The presence of the chloro and methyl groups on the phenyl ring can influence the biological activity by altering the electrophilicity of the carbon in the C-Cl bond, which is a valuable trait in medicinal chemistry.

Antibacterial Agents

The compound has shown promise in the field of antibacterial research. Derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains. For instance, related compounds have demonstrated in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum, indicating the potential of “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” in this domain .

Urease Inhibition

Urease is an enzyme linked to several medical conditions, including kidney stone formation and peptic ulcers. “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” and its derivatives have been analyzed for their urease inhibitory properties. These studies are crucial for the development of new treatments for urease-related ailments .

Molecular Simulation

In computational chemistry, the compound’s derivatives are used in molecular simulations to understand their interactions at the atomic level. This helps in predicting the reactivity and binding affinity of these molecules, which is essential for drug design and discovery processes .

Antioxidant Properties

Research into the antioxidant properties of “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” derivatives could lead to the development of compounds that can mitigate oxidative stress. This is particularly relevant in the prevention of diseases that are exacerbated by oxidative damage .

Anti-inflammatory Applications

The compound’s framework is conducive to creating anti-inflammatory agents. By studying its mechanism of action and the biological pathways it affects, researchers can design new anti-inflammatory drugs that may have fewer side effects and improved efficacy compared to current medications .

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs.

Biochemical Pathways

The disruption of the fatty acid synthesis pathway has significant downstream effects. Fatty acids are key components of the bacterial cell wall and are involved in various metabolic processes. Therefore, the inhibition of this pathway can lead to the death of the bacterium .

Result of Action

The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide’s action are the disruption of the fatty acid synthesis pathway and the subsequent death of the bacterium . This makes the compound a potential candidate for the development of new antimicrobial drugs.

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-7-8(13)3-2-4-9(7)15-12(17)10-5-6-11(16)14-10/h2-4,10H,5-6H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSUDXBYEAMLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)

![isopropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229995.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)

![1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate](/img/structure/B5230027.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)

![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5230055.png)

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)

![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)